molecular formula C9H16O6SSi B12688341 Triacetoxy(3-mercaptopropyl)silane CAS No. 45189-99-9

Triacetoxy(3-mercaptopropyl)silane

Cat. No.: B12688341
CAS No.: 45189-99-9
M. Wt: 280.37 g/mol
InChI Key: QOCXHIDKNIMUKQ-UHFFFAOYSA-N
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Description

Triacetoxy(3-mercaptopropyl)silane is an organosilicon compound with the molecular formula C9H16O6SSi. It is a silane coupling agent that contains both organic functional groups and hydrolyzable siloxane bonds. This compound is widely used in various industrial and scientific applications due to its ability to form strong chemical bonds with both organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxy(3-mercaptopropyl)silane can be synthesized through the reaction of 3-mercaptopropyltrimethoxysilane with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process. The general reaction scheme is as follows: [ \text{3-Mercaptopropyltrimethoxysilane} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Methanol} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Triacetoxy(3-mercaptopropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The compound hydrolyzes in the presence of water to form silanetriol and acetic acid.

    Condensation: It can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Other silanes or silanols, typically under acidic or basic conditions.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

Triacetoxy(3-mercaptopropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.

    Biology: Utilized in the modification of surfaces for biomolecule immobilization, enhancing the biocompatibility of materials.

    Medicine: Applied in the development of drug delivery systems and medical coatings to improve the interaction between biological tissues and medical devices.

    Industry: Used in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability

Mechanism of Action

The mechanism of action of triacetoxy(3-mercaptopropyl)silane involves the hydrolysis of its acetoxy groups to form silanol groups. These silanol groups can then react with hydroxyl groups on the surface of inorganic materials, forming strong siloxane bonds. This process enhances the adhesion and compatibility between organic and inorganic phases, making it a valuable coupling agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Mercaptopropyltrimethoxysilane
  • 3-Aminopropyltriethoxysilane
  • (3-Glycidyloxypropyl)trimethoxysilane

Uniqueness

Triacetoxy(3-mercaptopropyl)silane is unique due to its combination of mercapto and acetoxy functional groups. This allows it to participate in a variety of chemical reactions, making it versatile for different applications. Its ability to form strong bonds with both organic and inorganic materials sets it apart from other silane coupling agents .

Properties

CAS No.

45189-99-9

Molecular Formula

C9H16O6SSi

Molecular Weight

280.37 g/mol

IUPAC Name

[diacetyloxy(3-sulfanylpropyl)silyl] acetate

InChI

InChI=1S/C9H16O6SSi/c1-7(10)13-17(6-4-5-16,14-8(2)11)15-9(3)12/h16H,4-6H2,1-3H3

InChI Key

QOCXHIDKNIMUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O[Si](CCCS)(OC(=O)C)OC(=O)C

Origin of Product

United States

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